molecular formula C23H25N3O4 B1204842 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) CAS No. 72572-64-6

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Cat. No.: B1204842
CAS No.: 72572-64-6
M. Wt: 407.5 g/mol
InChI Key: JCOSONMXLGZCKS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyrrole ring substituted with methyl, phenyl, and hydroxymethyl groups, and further functionalized with N-methylcarbamate groups.

Preparation Methods

The synthesis of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of phenyl and hydroxymethyl groups. The final step involves the carbamation reaction to introduce the N-methylcarbamate groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) can be compared with other similar compounds, such as:

    1-Methyl-2,3-diphenylpyrrole: Lacks the hydroxymethyl and N-methylcarbamate groups, resulting in different chemical and biological properties.

    2,3-Diphenyl-4,5-bis(hydroxymethyl)pyrrole: Lacks the methyl group on the pyrrole ring, which can affect its reactivity and interactions.

    1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole: Lacks the N-methylcarbamate groups, leading to different applications and mechanisms of action.

Properties

IUPAC Name

[1-methyl-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)26(3)21(17-12-8-5-9-13-17)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOSONMXLGZCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)COC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222885
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72572-64-6
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,3-diphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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